molecular formula C9H9Cl2N3O2 B13860051 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde CAS No. 90601-45-9

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde

Cat. No.: B13860051
CAS No.: 90601-45-9
M. Wt: 262.09 g/mol
InChI Key: JQPMPPJDXOYMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is a heterocyclic compound that contains both pyrazine and morpholine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde typically involves the reaction of 5,6-dichloropyrazine-2-carbaldehyde with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted pyrazine derivatives.

    Oxidation: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-carboxylic acid.

    Reduction: Formation of 5,6-dichloro-3-(morpholin-4-yl)pyrazine-2-methanol.

Scientific Research Applications

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Utilized in the design of molecular probes for studying biological pathways.

    Material Science: Employed in the synthesis of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions likely plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyrazine-2-carbaldehyde: Lacks the morpholine ring but shares the pyrazine core.

    3-(Morpholin-4-yl)pyrazine-2-carbaldehyde: Similar structure but without the chlorine substituents.

Uniqueness

5,6-Dichloro-3-(morpholin-4-yl)pyrazine-2-carbaldehyde is unique due to the presence of both chlorine atoms and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules .

Properties

CAS No.

90601-45-9

Molecular Formula

C9H9Cl2N3O2

Molecular Weight

262.09 g/mol

IUPAC Name

5,6-dichloro-3-morpholin-4-ylpyrazine-2-carbaldehyde

InChI

InChI=1S/C9H9Cl2N3O2/c10-7-8(11)13-9(6(5-15)12-7)14-1-3-16-4-2-14/h5H,1-4H2

InChI Key

JQPMPPJDXOYMFV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(N=C(C(=N2)Cl)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.